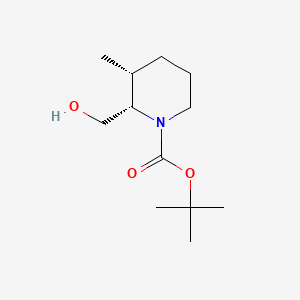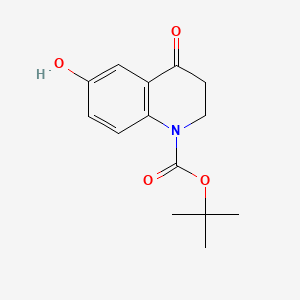
tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of azepane, a cyclic tertiary alcohol, and is also known as TBAC. TBAC is a white, odourless solid that is soluble in water and most organic solvents. It is often used as a reagent or catalyst in synthetic organic chemistry. TBAC is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other compounds with useful properties.
Aplicaciones Científicas De Investigación
TBAC is a versatile reagent and has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other compounds with useful properties. TBAC has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, TBAC has been used in the synthesis of small molecules, such as dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of TBAC is not fully understood. However, it is believed that TBAC acts as a catalyst in the reaction of organic compounds, allowing them to react more quickly and efficiently. TBAC has also been shown to increase the solubility of some organic compounds, making them easier to work with.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC may be able to interact with certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBAC has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of synthetic organic chemistry reactions. TBAC is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBAC is also a strong acid, and must be handled with caution.
Direcciones Futuras
There are a number of potential future directions for TBAC research. One possible direction is the development of new synthetic methods for the synthesis of TBAC and other compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TBAC. Finally, further research could be done to develop new applications for TBAC, such as in the synthesis of pharmaceuticals or other compounds with desirable properties.
Métodos De Síntesis
TBAC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol and chlorosulfonic acid, followed by an esterification reaction with sodium azide. This reaction produces a sodium salt of TBAC, which can then be isolated and purified. Alternatively, TBAC can be synthesized from the reaction of tert-butyl alcohol and sodium azide, followed by the addition of chlorosulfonic acid. This method produces a mixture of the sodium salt of TBAC and other byproducts, which can be separated and purified.
Propiedades
IUPAC Name |
tert-butyl 3-chlorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOVSLXYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)

